molecular formula C11H8ClF3N4 B12331704 N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine

N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine

Cat. No.: B12331704
M. Wt: 288.65 g/mol
InChI Key: ULUQROQIAZNIOA-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 4-chloroaniline, trifluoromethylpyrimidine, and suitable catalysts.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale reactors: To handle bulk quantities of reactants.

    Continuous flow processes: To ensure consistent quality and yield.

    Purification steps: Such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Inhibition or activation of biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine: Unique due to its trifluoromethyl group.

    N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine: Lacks the trifluoromethyl group, leading to different chemical properties.

    This compound: Similar structure but different substituents.

Highlighting Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H8ClF3N4

Molecular Weight

288.65 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-2-(trifluoromethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C11H8ClF3N4/c12-6-1-3-7(4-2-6)17-9-5-8(16)18-10(19-9)11(13,14)15/h1-5H,(H3,16,17,18,19)

InChI Key

ULUQROQIAZNIOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2)N)C(F)(F)F)Cl

Origin of Product

United States

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